2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 2,3-dihydroimidazo[1,2-c]quinazoline . It is part of a novel design approach for cancer drug development by incorporating Histone deacetylase (HDAC) inhibitory functionality into a phosphatidylinositol 3-kinase (PI3K) inhibitor pharmacophore to construct dual-acting inhibitors .
Synthesis Analysis
The synthesis of this compound involves the incorporation of HDAC inhibitory functionality into a PI3K inhibitor pharmacophore . The designed compounds were synthesized and showed inhibitory activities against PI3K and HDAC .Molecular Structure Analysis
The molecular structure of this compound is based on the 2,3-dihydroimidazo[1,2-c]quinazoline scaffold . This scaffold is incorporated with HDAC inhibitory functionality to construct dual-acting inhibitors .Scientific Research Applications
Optoelectronic Applications
Quinazoline derivatives, due to their luminescent properties, play a crucial role in the development of optoelectronic materials. These compounds have been integrated into π-extended conjugated systems, proving valuable for creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their application extends to organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, underscoring their importance in fabricating materials for advanced technological applications (Lipunova et al., 2018).
Anticancer Properties
Quinazoline derivatives have been recognized for their broad spectrum of biological activities, including anticancer effects. These compounds inhibit various therapeutic targets, such as EGFR, showcasing a promising avenue for cancer treatment. The evolution in quinazoline synthesis has facilitated the development of derivatives that inhibit not only wild-type EGFR but also mutated forms, offering a vast potential in the realm of anticancer drugs (Ravez et al., 2015).
Medicinal Chemistry
The quinazoline scaffold is integral to medicinal chemistry due to its stability and the ability to introduce various bioactive moieties, creating potential medicinal agents. Quinazoline-4(3H)-ones and their derivatives have been synthesized and shown antibacterial activity, emphasizing their role in developing new pharmaceuticals (Tiwary et al., 2016).
Anti-Colorectal Cancer Activity
Quinazoline compounds have been studied for their efficacy against colorectal cancer. Their flexibility in structural modification has led to novel analogues with anticancer properties, inhibiting the growth of cancer cells by modulating the expression of specific genes and proteins involved in cancer progression. This highlights the potential of quinazoline derivatives in identifying new anti-colorectal cancer agents (Moorthy et al., 2023).
Mechanism of Action
Target of Action
The primary targets of the compound 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These targets play a crucial role in cellular signaling networks and are often implicated in cancer .
Mode of Action
this compound interacts with its targets by inhibiting their activities . This compound incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, constructing dual-acting inhibitors .
Biochemical Pathways
The compound this compound affects the PI3K and HDAC pathways . Inhibition of these pathways leads to multiple epigenetic modifications affecting signaling networks .
Result of Action
The molecular and cellular effects of this compound’s action include potent antiproliferative activities against certain cancer cell lines . This is likely due to the compound’s inhibitory effects on PI3K and HDAC, leading to disruptions in cellular signaling networks .
Properties
IUPAC Name |
2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-16(2)14-20-23(30)28-22(26-20)18-10-6-7-11-19(18)27-24(28)31-15-21(29)25-13-12-17-8-4-3-5-9-17/h3-11,16,20H,12-15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZGNEPMFRNKNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.